1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carbohydrazide
Description
This compound is a heterocyclic hybrid featuring three distinct pharmacophoric motifs:
- 1,2,5-Oxadiazole (furazan): A nitrogen-oxygen heterocycle known for its metabolic stability and role in bioisosteric replacements of carboxylic acids .
- Benzimidazole-sulfanyl methyl: A benzimidazole moiety connected via a sulfanyl methyl (-SCH2-) bridge, contributing to π-π stacking interactions and metal coordination properties .
Synthetic routes for analogous compounds often employ multicomponent reactions under reflux conditions with catalysts like ceric ammonium nitrate (CAN) or acetic acid/ammonium acetate systems. For example, 1,2,3-triazole derivatives are frequently synthesized via Huisgen cycloaddition or hydrazide condensations . Structural characterization typically relies on NMR, IR, and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1H-benzimidazol-2-ylsulfanylmethyl)triazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N10O2S/c14-10-11(21-25-20-10)23-8(9(19-22-23)12(24)18-15)5-26-13-16-6-3-1-2-4-7(6)17-13/h1-4H,5,15H2,(H2,14,20)(H,16,17)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFKPFFRMVYMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(N=NN3C4=NON=C4N)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often starts with the preparation of the core triazole ring, followed by the introduction of the benzimidazole and oxadiazole moieties. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or potassium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carbohydrazide:
Basic Information
- Name: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1H-benzimidazol-2-ylsulfanylmethyl)triazole-4-carbohydrazide .
- Molecular Formula: C13H12N10O2S .
- Molecular Weight: 372.37 g/mol .
- Synonyms: This compound is also known as 312285-88-4, and 5-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbohydrazide .
Potential Applications
While the provided search results do not offer specific case studies or comprehensive data tables for this particular compound, they do provide information regarding the general applications of related compounds, namely those containing oxadiazole and benzimidazole moieties:
- Antimicrobial and Anticancer Activities: Derivatives containing 1,3,4-oxadiazole and benzimidazole scaffolds have demonstrated antimicrobial and anticancer activities .
- Telomerase Inhibition: Benzimidazole moieties containing 1,3,4-oxadiazole have been synthesized and screened against cancer cell lines, with some derivatives showing significant cytotoxicity .
- Antiproliferative Activity: Certain 1,3,4-oxadiazole derivatives possessing a sulfonamide moiety have exhibited broad-spectrum antiproliferative activity against various human cancer cell lines .
- Biological Activities of 1,3,4-Oxadiazoles: 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, antiviral, and antioxidant properties. They have also been explored as potential antitubercular, antidiabetic, anti-inflammatory, anticonvulsant agents, calcium channel inhibitors, antihypertensive agents, pesticides, MAO inhibitors, tyrosinase inhibitors, and cathepsin K inhibitors .
Related Compounds
The search results mention several related compounds with similar structures and potential applications:
- ChemDiv Compound 2064-1388: A screening compound with a similar structure, also containing an amino-oxadiazol group .
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester: A related compound containing an oxadiazole, an azole, and a pyridine .
- 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-chlorophenyl)acetamide .
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL)-N'-[(Z)-1-(2,3,4-TRICHLOROPHENYL)ETHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE .
- 2-Amino5-Aryl-134-oxadiazoles Bearing a Benzimidazole Moiety: These compounds have been investigated as antioxidants .
Mechanism-Based Approaches for 1,3,4-Oxadiazoles
Biological Activity
The compound 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a hybrid molecule that incorporates the oxadiazole and triazole scaffolds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that derivatives containing the oxadiazole and triazole moieties exhibit significant biological activities, particularly in anticancer and antimicrobial applications. The following sections detail specific activities observed in studies involving this compound.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The 1,3,4-oxadiazole scaffold is recognized for its ability to inhibit critical enzymes involved in cancer progression.
Mechanisms of Action:
- Inhibition of Kinases: Similar compounds have been shown to act as ATP competitive inhibitors against AKT kinases with IC50 values as low as 9 nM .
- Targeting Enzymes: The compound may inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation .
Case Study:
In a recent study involving several oxadiazole derivatives:
- Compounds were tested against various cancer cell lines.
- Significant cytotoxicity was observed with IC50 values ranging from 10 µM to 20 µM depending on the specific derivative and cell line .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed. The presence of the benzimidazole moiety enhances its activity against a range of bacterial strains.
Findings:
A study demonstrated that derivatives similar to this compound exhibited notable antibacterial effects against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds like this one. Key observations include:
- The presence of electron-withdrawing groups enhances activity against cancer cells.
- Modifications at specific positions on the oxadiazole ring can significantly alter potency and selectivity towards biological targets .
Data Summary Table
Comparison with Similar Compounds
Key Trends :
- Benzimidazole-sulfanyl substitution may confer superior DNA intercalation or kinase inhibition compared to thiophene or morpholine analogs .
Benzimidazole-Containing Analogs
Key Trends :
- The oxadiazole-triazole-carbohydrazide core in the target compound offers broader hydrogen-bonding versatility than benzonitrile or acetamide derivatives, which may improve selectivity .
Carboxylic Hydrazide Derivatives
Q & A
Q. What is the standard synthetic route for preparing 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carbohydrazide?
The compound is synthesized via cyclization of intermediates under controlled conditions. A key step involves suspending methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in anhydrous methanol and reacting it with hydrazine hydrate to form the carbohydrazide core. Subsequent functionalization with benzimidazole-thiol derivatives is achieved using coupling agents in polar aprotic solvents like DMF or DMSO, monitored by TLC for completion .
Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?
Structural validation requires a combination of:
Q. How can researchers optimize reaction yields for intermediates like 4-amino-1,2,5-oxadiazole-3-carbohydrazide?
Yield optimization involves:
- Temperature control : Refluxing in anhydrous methanol at 65–70°C for 4–6 hours.
- Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in oxadiazole formation.
- Stoichiometric precision : Maintaining a 1:1.2 molar ratio of hydrazine hydrate to ester precursor minimizes side products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological activity of this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzimidazole ring to enhance binding affinity to target proteins.
- Scaffold hybridization : Replace the triazole core with thiadiazole or pyrazole rings to assess impact on bioactivity.
- Docking-guided design : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted strong interactions at active sites, as demonstrated in studies of similar triazole-benzimidazole hybrids .
Q. How should researchers address contradictions in reported biological activity data for analogous compounds?
Contradictions often arise from:
- Structural isomerism : Small changes (e.g., triazole vs. oxadiazole positioning) drastically alter activity. Validate isomer purity via X-ray crystallography or NOESY NMR .
- Assay variability : Standardize bioactivity protocols (e.g., MIC for antimicrobial studies) across replicates. Cross-reference with control compounds like ciprofloxacin in the same assay .
Q. What computational strategies are effective for elucidating the mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability over 100 ns trajectories to identify key residues (e.g., catalytic lysine or aspartate).
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and interaction sites.
- Pharmacophore mapping : Align active derivatives to identify conserved hydrogen-bond acceptors and hydrophobic regions .
Q. How do solvent and catalyst choices influence the synthesis of the sulfanyl-methyl linker?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize thiolate intermediates during nucleophilic substitution.
- Catalytic systems : Use Cu(I)-catalyzed click chemistry for regioselective triazole formation, ensuring >90% yield.
- Workup protocols : Neutralize reaction mixtures with NaHCO₃ to prevent thiol oxidation to disulfides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
